Eltanexor

Übersicht

Beschreibung

Eltanexor is a second-generation selective inhibitor of nuclear export (SINE) compound. It is designed to inhibit the nuclear export protein Exportin 1 (XPO1), which plays a crucial role in the regulation of tumor suppressor proteins and oncoproteins. By inhibiting XPO1, this compound promotes the accumulation and activation of tumor suppressor proteins in the nucleus, thereby exerting antitumor effects .

Wirkmechanismus

Target of Action

Eltanexor, also known as KPT-8602, is a second-generation, highly specific and orally active inhibitor of exportin-1 (XPO1) . XPO1, also known as CRM1, is a major nuclear transport receptor involved in the export of more than 200 known cargo proteins, including tumor suppressors and growth-regulating proteins .

Mode of Action

This compound functions by binding with, and inhibiting, the nuclear export protein, XPO1 . This leads to the accumulation of tumor suppressor proteins in the cell nucleus . It inhibits XPO1-dependent nuclear export with an EC50 of 60.9 nM by directly targeting XPO1 . This interaction results in the induction of Caspase-dependent apoptosis in a panel of leukemic cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, and the priming of NLRP3 . This leads to the attenuation of both lipopolysaccharide (LPS)-induced peripheral inflammation and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neuroinflammation .

Pharmacokinetics

This compound is orally bioavailable and has similar pharmacokinetic properties to selinexor, another XPO1 inhibitor . This compound has markedly reduced penetration across the blood-brain barrier, which results in the attenuation of the central nervous system mediated side effects of anorexia and weight loss .

Result of Action

This compound has demonstrated potent anti-leukemic activity . It has shown efficacy in the reduction of tumor size and inhibition of Exportin 1 (XPO1), a transport protein . In clinical trials, it has shown preliminary anti-tumor activity in hematologic and solid tumor malignancies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reduced brain penetration compared to selinexor results in improved tolerability in non-clinical animal models . This suggests that the physiological environment can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Eltanexor interacts with several key biomolecules in biochemical reactions. Its primary target is Exportin 1 (XPO1), a protein responsible for the nuclear export of various tumor suppressor proteins such as p53, IkB, p21, and FOXO. By inhibiting XPO1, this compound prevents the export and subsequent inactivation of these tumor suppressors, thereby promoting their accumulation in the nucleus and enhancing their tumor-suppressing activities . Additionally, this compound affects the export of oncoprotein mRNAs bound to eIF4E, such as c-MYC, BCL-2, and Cyclin D, reducing their translation and oncogenic potential .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest by stabilizing tumor suppressor proteins in the nucleus. This leads to the activation of apoptotic pathways and inhibition of cell proliferation . This compound also influences cell signaling pathways, including the p53 pathway, by increasing the expression of p53-related genes such as TP53i3, PUMA, CDKN1A, and PML . These changes result in enhanced apoptosis and reduced cell viability, particularly in glioblastoma and multiple myeloma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the nuclear export signal (NES) groove of XPO1, thereby blocking the interaction between XPO1 and its cargo proteins. This inhibition prevents the nuclear export of tumor suppressor proteins and oncoprotein mRNAs, leading to their accumulation in the nucleus . The increased nuclear presence of tumor suppressor proteins enhances their ability to induce cell cycle arrest and apoptosis, while the reduced export of oncoprotein mRNAs decreases their translation and oncogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on XPO1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells, leading to prolonged inhibition of tumor growth . Some degradation of the compound may occur over time, which could affect its potency and efficacy in long-term treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as thrombocytopenia, neutropenia, and anemia have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with XPO1. By inhibiting XPO1, this compound affects the nuclear-cytoplasmic transport of various proteins and mRNAs, thereby influencing metabolic flux and metabolite levels . The compound’s impact on the expression of p53-related genes also suggests its involvement in metabolic pathways regulated by p53, such as glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through its interaction with XPO1. The compound binds to the NES groove of XPO1, preventing the export of cargo proteins and mRNAs from the nucleus to the cytoplasm . This interaction leads to the accumulation of tumor suppressor proteins in the nucleus and the reduction of oncoprotein mRNAs in the cytoplasm, thereby altering their localization and activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its inhibitory effects on XPO1. The compound’s ability to accumulate in the nucleus is crucial for its function, as it allows for the stabilization of tumor suppressor proteins and the inhibition of oncoprotein mRNA export . Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments, enhancing its efficacy in inhibiting XPO1 .

Vorbereitungsmethoden

The synthesis of eltanexor involves several key steps. The compound is a member of the triazole class, specifically 1H-1,2,4-triazole substituted by (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively . The synthetic route typically involves the formation of the triazole ring followed by the introduction of the substituents under controlled reaction conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Eltanexor unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu ergeben.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Substituenten durch andere Gruppen ersetzt werden. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. .

Wissenschaftliche Forschungsanwendungen

Eltanexor hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Mechanismen des nukleären Exports und dessen Hemmung zu untersuchen.

Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Rolle von XPO1 in zellulären Prozessen und dessen Auswirkungen auf Tumorsuppressorproteine zu verstehen.

Medizin: This compound wird auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Krebsarten untersucht, darunter multiples Myelom und myelodysplastische Syndrome

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Hemmung des nukleären Exportproteins XPO1. Diese Hemmung führt zur Anhäufung und Aktivierung von Tumorsuppressorproteinen im Zellkern, was wiederum das Tumorwachstum unterdrückt und Apoptose in Krebszellen induziert. Zu den molekularen Zielstrukturen von this compound gehören Tumorsuppressorproteine wie p53, IκB und FOXO sowie Onkoproteine wie c-MYC und BCL-2 .

Vergleich Mit ähnlichen Verbindungen

Eltanexor wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Selinexor, das ebenfalls ein selektiver Inhibitor des nukleären Exports ist. Während beide Verbindungen XPO1 angreifen, hat this compound im Vergleich zu Selinexor eine geringere Hirndurchdringung und eine verbesserte Verträglichkeit gezeigt. Dies macht this compound für bestimmte therapeutische Anwendungen zu einer geeigneteren Option . Andere ähnliche Verbindungen sind KPT-8602 und ONO-7706, die ähnliche Wirkmechanismen aufweisen, sich aber in ihren pharmakokinetischen Profilen und therapeutischen Fenstern unterscheiden .

Fazit

This compound ist eine vielversprechende Verbindung mit großem Potenzial in der Krebstherapie und wissenschaftlichen Forschung. Sein einzigartiger Wirkmechanismus und seine verbesserte Verträglichkeit machen ihn zu einem wertvollen Werkzeug zum Verständnis und zur Bekämpfung verschiedener bösartiger Erkrankungen.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich bei uns zu melden!

Biologische Aktivität

Eltanexor, also known as KPT-8602, is a second-generation selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and glioblastoma. The following sections detail the biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies highlighting its therapeutic potential.

This compound functions primarily by inhibiting XPO1, which is responsible for the nuclear export of various proteins, including tumor suppressors and transcription factors. By promoting the nuclear retention of these proteins, this compound enhances their activity and can lead to increased apoptosis in cancer cells. Notably, it has been shown to:

- Induce Apoptosis : this compound triggers apoptosis in cancer cells by activating TP53-dependent pathways. It increases the expression of TP53-related genes such as CDKN1A and PUMA, which are crucial for cell cycle regulation and apoptosis induction .

- Enhance Antiviral Response : Recent studies indicate that this compound promotes the proteasome-mediated degradation of XPO1, leading to the nuclear retention of interferon regulatory factor 3 (IRF-3). This results in heightened expression of type I interferons and interferon-stimulated genes (ISGs), suggesting a novel antiviral mechanism .

Hematological Malignancies

In clinical trials, this compound has demonstrated promising results in treating higher-risk myelodysplastic syndromes (MDS) and multiple myeloma:

- Phase 2 Study Results : In a recent Phase 2 trial involving patients with relapsed or refractory higher-risk MDS, this compound was administered at a dose of 10 mg orally on days 1-5 each week. The study reported:

The safety profile was generally manageable, with common adverse events including asthenia (47%), diarrhea (43%), and nausea (33%), primarily Grade 1-2 .

Glioblastoma

In preclinical studies focusing on glioblastoma, this compound has shown significant efficacy:

- Reduced Cell Viability : this compound effectively decreased the viability of glioblastoma cells at nanomolar concentrations. It also sensitized these cells to radiotherapy, enhancing therapeutic outcomes when combined with temozolomide (TMZ) .

- Mechanism of Action : The compound's ability to induce apoptosis in glioblastoma stem-like cells was linked to increased expression of TP53-related genes, contributing to its effectiveness as a monotherapy and in combination with existing treatments .

Data Summary Table

| Study Type | Population | Dose | ORR (%) | mOS (months) | Transfusion Independence (%) | Common AEs (%) |

|---|---|---|---|---|---|---|

| Phase 2 MDS Study | Higher-risk MDS patients | 10 mg orally | 27-31 | 8.7 | 29 | Asthenia (47), Diarrhea (43), Nausea (33) |

| Preclinical Glioblastoma Study | Glioblastoma cell lines | Nano-molar | N/A | N/A | N/A | N/A |

Eigenschaften

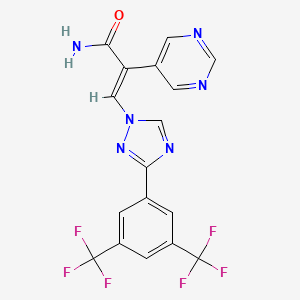

IUPAC Name |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642300-52-4 | |

| Record name | Eltanexor [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELTANEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.